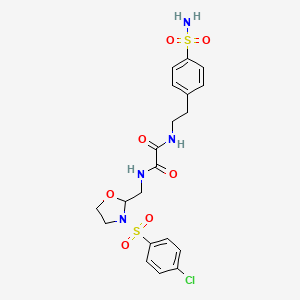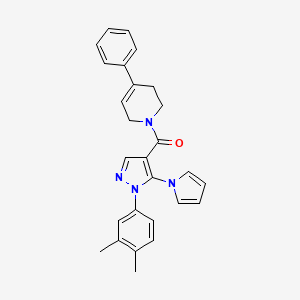![molecular formula C18H20N2O5S B2569389 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide CAS No. 941947-90-6](/img/structure/B2569389.png)
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as DBIBO-SA and has been shown to have a range of biochemical and physiological effects. In We will also discuss future directions for research on this compound.
Mechanism of Action
The mechanism of action of DBIBO-SA is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. DBIBO-SA has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DBIBO-SA has a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. DBIBO-SA has also been shown to induce apoptosis in cancer cells. In addition, DBIBO-SA has been shown to reduce inflammation in animal models of arthritis.
Advantages and Limitations for Lab Experiments
DBIBO-SA has several advantages for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities. DBIBO-SA is also stable and has a long shelf life. However, there are some limitations to using DBIBO-SA in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, DBIBO-SA is not water-soluble, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on DBIBO-SA. One area of research is to further explore its mechanism of action. This could involve studying the interaction of DBIBO-SA with specific enzymes and proteins. Another area of research is to explore the potential use of DBIBO-SA in combination with other drugs for the treatment of cancer and inflammation. Finally, future research could investigate the potential use of DBIBO-SA in other areas of scientific research, such as neurodegenerative diseases.
Synthesis Methods
DBIBO-SA is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,2-dimethyl-3H-1-benzofuran-7-ol with chloroacetyl chloride to form 2,2-dimethyl-3H-1-benzofuran-7-yl chloroacetate. This intermediate is then reacted with sodium hydroxide and 4-aminobenzenesulfonamide to form DBIBO-SA.
Scientific Research Applications
DBIBO-SA has been studied for its potential use in scientific research. One area of research where this compound has been explored is in the field of cancer research. Studies have shown that DBIBO-SA can inhibit the growth of cancer cells and induce apoptosis. DBIBO-SA has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that DBIBO-SA can reduce inflammation in animal models of arthritis.
properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-18(2)10-12-4-3-5-15(17(12)25-18)24-11-16(21)20-13-6-8-14(9-7-13)26(19,22)23/h3-9H,10-11H2,1-2H3,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKWRIPHBFYFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-sulfamoylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2569313.png)
![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569314.png)



![5-{[(Cyclopropylmethyl)(prop-2-yn-1-yl)amino]methyl}furan-2-carbonitrile](/img/structure/B2569321.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2569325.png)
![2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2569326.png)
